Methyl 3-amino-2-isopropylisonicotinate
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Overview
Description
Methyl 3-amino-2-isopropylisonicotinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of isonicotinic acid and features an amino group and an isopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-isopropylisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method is the esterification of 3-amino-2-isopropylisonicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-isopropylisonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-2-isopropylisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-isopropylisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used in topical formulations for its vasodilatory effects.
Isoniazid: A derivative of isonicotinic acid, widely used as an antibiotic for tuberculosis treatment.
Uniqueness
Methyl 3-amino-2-isopropylisonicotinate is unique due to the presence of both an amino group and an isopropyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-amino-2-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)9-8(11)7(4-5-12-9)10(13)14-3/h4-6H,11H2,1-3H3 |
InChI Key |
IOWNSIHZDGGBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1N)C(=O)OC |
Origin of Product |
United States |
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